N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(2,4-Dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimidoindole derivative characterized by a tricyclic pyrimido[5,4-b]indole core substituted with a 3-methoxyphenyl group at position 3 and a thioacetamide side chain at position 2. This compound belongs to a class of molecules studied for their biological activities, particularly as Toll-Like Receptor 4 (TLR4) ligands, based on structural analogs reported in the literature .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-16-11-12-21(17(2)13-16)28-23(32)15-35-27-30-24-20-9-4-5-10-22(20)29-25(24)26(33)31(27)18-7-6-8-19(14-18)34-3/h4-14,29H,15H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDZEDBQMTVMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Pyrimido[5,4-b]indole Derivatives
The compound is compared to analogs with modifications in three key regions:
Pyrimidoindole Core Substituents :
- Position 3 : The 3-methoxyphenyl group distinguishes it from compounds like N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (compound 42, ), which has a phenyl group at position 3 .
- Position 4 : The 4-oxo group is conserved across all analogs, critical for maintaining the lactam structure .
Thioacetamide Side Chain: The N-(2,4-dimethylphenyl)acetamide group contrasts with N-(4-methylphenyl)acetamide () and N-cyclohexyl variants ().
Additional Modifications :
- Halogenated Derivatives : describes 2-((3-(4-chlorophenyl)-4-oxo-pyrimidoindol-2-yl)thio)-N-(3-methoxyphenyl)acetamide , where a 4-chlorophenyl group at position 3 and a 3-methoxyphenyl acetamide enhance halogen bonding and polarity .
Physicochemical Properties
The target compound’s higher lipophilicity compared to ’s analog may enhance membrane permeability but reduce aqueous solubility .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. For example, thioacetamide derivatives are often synthesized by reacting thiol-containing intermediates with chloroacetylated precursors in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at room temperature . Optimization strategies include:
- Adjusting stoichiometric ratios (e.g., 1.5 equivalents of chloroacetylated reagent to 1.0 equivalent of thiol precursor) .
- Monitoring reaction progress via TLC to minimize side products .
- Purifying via recrystallization or column chromatography to improve yield (e.g., 80% yield reported for a structurally analogous compound) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers anticipate?
Key techniques include:
- ¹H NMR : Look for NH protons (δ ~10–12 ppm, broad singlet) and aromatic protons (δ ~6.9–8.1 ppm, multiplet patterns). For example, a structurally similar compound showed NHCO at δ 10.10 ppm and SCH₂ at δ 4.12 ppm .
- IR : Confirm carbonyl (C=O, ~1667 cm⁻¹) and thioamide (C=S, ~611 cm⁻¹) stretches .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) .
- Elemental analysis : Cross-check observed vs. calculated values for C, H, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) .
Q. How can elemental analysis discrepancies between calculated and observed values be addressed during purity assessment?
Minor discrepancies (e.g., ±0.1% for carbon content) may arise from hygroscopicity or incomplete combustion. Mitigation steps include:
- Repeating the analysis under controlled humidity.
- Using complementary methods like HPLC-UV or combustion analysis for cross-validation .
- Purifying via preparative TLC or recrystallization to remove residual solvents .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in NMR spectral data when assigning protons in complex heterocyclic systems?
Contradictions in proton assignments (e.g., overlapping multiplet signals in aromatic regions) can be addressed by:
- Performing 2D NMR (e.g., COSY, HSQC) to correlate coupled protons and resolve ambiguities .
- Using deuterated solvents (e.g., DMSO-d₆) to suppress exchange broadening of NH signals .
- Comparing experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .
Q. How can computational chemistry approaches predict the reactivity and regioselectivity of thioacetamide intermediates in this compound’s synthesis?
Density Functional Theory (DFT) calculations can:
- Model transition states to identify favorable reaction pathways (e.g., nucleophilic attack at sulfur vs. oxygen).
- Predict regioselectivity in cyclization steps by analyzing orbital interactions (e.g., HOMO-LUMO gaps in pyrimidoindole systems) .
- Optimize solvent effects using implicit solvation models (e.g., SMD for DMF) .
Q. What experimental design considerations are critical when evaluating metabolic stability in in vitro hepatocyte models?
Key considerations include:
- Incubation conditions : Use hepatocytes from relevant species (e.g., human or rat) and maintain viability >85% via ATP assays .
- Analytical validation : Employ LC-MS/MS to quantify parent compound and metabolites with a limit of detection <10 nM .
- Control experiments : Include positive controls (e.g., verapamil for CYP3A4 activity) and account for nonspecific binding using charcoal stripping .
Notes on Methodological Rigor
- Synthetic reproducibility : Replicate reaction conditions from peer-reviewed protocols (e.g., 300 MHz NMR, DMSO-d₆ solvent) .
- Data interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., pyrimidoindole derivatives) to validate assignments .
- Conflict resolution : Address contradictions (e.g., elemental analysis variances) by integrating orthogonal analytical techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
